molecular formula C18H28N4O2 B5627160 1-(methoxymethyl)-N-[(3R*,4S*)-4-propyl-1-(2-pyrazinyl)-3-pyrrolidinyl]cyclobutanecarboxamide

1-(methoxymethyl)-N-[(3R*,4S*)-4-propyl-1-(2-pyrazinyl)-3-pyrrolidinyl]cyclobutanecarboxamide

Cat. No. B5627160
M. Wt: 332.4 g/mol
InChI Key: GSJVRZJNFSUFCC-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a part of a broader category of chemicals known for their potential in various scientific and pharmaceutical applications. The focus here is to understand its synthesis pathway, molecular structure, reactions it undergoes, and its chemical and physical properties, contributing to ongoing research and development in related fields.

Synthesis Analysis

The synthesis of complex cyclobutane derivatives often involves multi-step reactions, starting from simpler precursors and utilizing specific catalysts or conditions to ensure the desired stereochemistry. For example, compounds with similar structural complexity have been synthesized using a variety of methods, including 1,3-dipolar cycloadditions, nucleophilic substitution reactions, and ester hydrolysis steps to build the cyclobutane core and introduce functional groups at specific positions (Kotian et al., 2005).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by their compact, four-membered ring system, which imposes significant strain on the molecule. This strain can affect the compound's reactivity and stability. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structure of such compounds, providing detailed information about their conformation and configuration (Banerjee et al., 2002).

Chemical Reactions and Properties

Cyclobutane derivatives participate in a range of chemical reactions, leveraging their strained ring system. They may undergo ring-opening reactions, participate in cycloadditions, or serve as intermediates in the synthesis of more complex molecules. Their chemical properties are influenced by the substituents attached to the cyclobutane core, affecting their reactivity and the types of reactions they can undergo (Yao & Shi, 2007).

Physical Properties Analysis

The physical properties of cyclobutane derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and pharmaceutical formulation. These properties depend on the compound's molecular structure, particularly the nature and position of functional groups. Studies on similar compounds provide insights into how structural variations can influence physical characteristics (Sierra et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the compound's molecular structure. The cyclobutane core, along with any functional groups, plays a significant role in dictating these properties. Research into these aspects helps in understanding the compound's potential applications and how it can be modified or utilized in various chemical contexts (Ikemoto et al., 2005).

properties

IUPAC Name

1-(methoxymethyl)-N-[(3R,4S)-4-propyl-1-pyrazin-2-ylpyrrolidin-3-yl]cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-3-5-14-11-22(16-10-19-8-9-20-16)12-15(14)21-17(23)18(13-24-2)6-4-7-18/h8-10,14-15H,3-7,11-13H2,1-2H3,(H,21,23)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJVRZJNFSUFCC-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C2(CCC2)COC)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)C2(CCC2)COC)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methoxymethyl)-N-[(3R,4S)-4-propyl-1-pyrazin-2-ylpyrrolidin-3-yl]cyclobutane-1-carboxamide

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